This compound can be synthesized through various methods, including the Biginelli reaction, which is a well-known multi-component reaction that typically involves the condensation of an aldehyde, urea, and a β-keto ester. It falls under the classification of heterocyclic compounds due to its nitrogen-containing ring structure.
The synthesis of 6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one can be achieved through several approaches:
The molecular structure of 6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one can be described as follows:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm the arrangement of atoms and functional groups.
6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one participates in various chemical reactions:
The mechanism of action for compounds like 6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one often involves:
The physical properties of 6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one include:
Chemical properties include:
6-Amino-2-(oxan-4-YL)-3,4-dihydropyrimidin-4-one has several potential applications in scientific research:
Dihydropyrimidinone (DHPM) derivatives constitute a privileged scaffold in medicinal chemistry, characterized by a six-membered ring featuring two nitrogen atoms at positions 1 and 3, a carbonyl group at position 4, and variable substituents at positions 2, 5, and 6. This core structure enables diverse non-covalent interactions with biological targets, including hydrogen bonding via N3 and C4=O groups, π-stacking through aromatic substituents, and hydrophobic contacts. The scaffold's versatility is evidenced by its presence in compounds exhibiting calcium channel modulation (e.g., monastrol), antiviral activity, and enzyme inhibition. Particularly, 6-amino-DHPM derivatives demonstrate enhanced binding affinity due to the additional hydrogen-bonding capacity of the exocyclic amino group, facilitating interactions with catalytic residues in enzyme active sites. The tetrahydropyranyl substituent at C2, as seen in 6-amino-2-(oxan-4-yl)-3,4-dihydropyrimidin-4-one, introduces stereoelectronic effects that influence conformational stability and membrane permeability, thereby optimizing pharmacokinetic profiles [1] [3].
The therapeutic exploration of pyrimidinones originated with the serendipitous discovery of the Biginelli reaction in 1893, enabling one-pot synthesis of DHPMs from urea, aldehydes, and β-keto esters. Early 20th-century research focused on barbiturate derivatives, but the 1990s marked a paradigm shift with the identification of DHPMs as kinase inhibitors. Monastrol (1999), a mitotic kinesin Eg5 inhibitor, validated DHPMs as anticancer scaffolds and stimulated structure-activity relationship (SAR) studies. Contemporary drug discovery exploits advanced Biginelli modifications to incorporate heterocyclic and alicyclic substituents, exemplified by the strategic incorporation of oxan-4-yl groups to enhance target selectivity. Patent analyses reveal escalating interest in 6-amino-DHPM derivatives, with WO2020033828A1 highlighting 2-heteroaryl-DHPMs as potent PTPN11 (SHP2) inhibitors for oncology [3] [6]. This evolution underscores the scaffold's adaptability to modern drug design paradigms, including fragment-based approaches and computational modeling.
The 6-amino group in DHPM derivatives serves as a critical pharmacophore, enhancing hydrogen-bond donation capacity and influencing tautomeric equilibria toward bioactive enol forms. When paired with 2-(oxan-4-yl) substitution, this configuration imparts three key bioactivity-enhancing properties:
These features collectively enable target engagement with SHP2 phosphatase, a pivotal node in RAS/MAPK signaling pathways implicated in Noonan syndrome and multiple cancers. Molecular docking studies indicate the 6-amino group forms bidentate hydrogen bonds with Glu249 of SHP2, while the oxan-4-yl moiety occupies a hydrophobic subpocket lined by Leu262 and Val263 [3].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: